molecular formula C21H18N4O5S B2476257 1,3-dimethyl-2,4-dioxo-N-(4-(pyridin-3-yloxy)phenyl)-1,2,3,4-tetrahydroquinazoline-6-sulfonamide CAS No. 2034497-33-9

1,3-dimethyl-2,4-dioxo-N-(4-(pyridin-3-yloxy)phenyl)-1,2,3,4-tetrahydroquinazoline-6-sulfonamide

Cat. No.: B2476257
CAS No.: 2034497-33-9
M. Wt: 438.46
InChI Key: FVCUXTDDCORWTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the quinazoline-dione sulfonamide class, characterized by a 1,2,3,4-tetrahydroquinazoline core substituted with two methyl groups at positions 1 and 3, a dioxo moiety at positions 2 and 4, and a sulfonamide group linked to a pyridin-3-yloxy-phenyl substituent at position 4.

Properties

IUPAC Name

1,3-dimethyl-2,4-dioxo-N-(4-pyridin-3-yloxyphenyl)quinazoline-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O5S/c1-24-19-10-9-17(12-18(19)20(26)25(2)21(24)27)31(28,29)23-14-5-7-15(8-6-14)30-16-4-3-11-22-13-16/h3-13,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVCUXTDDCORWTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)OC4=CN=CC=C4)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,3-Dimethyl-2,4-dioxo-N-(4-(pyridin-3-yloxy)phenyl)-1,2,3,4-tetrahydroquinazoline-6-sulfonamide is a synthetic compound that has garnered attention for its potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C22H24N4O4S
  • Molecular Weight : 432.52 g/mol
  • Structural Components : It contains a quinazoline core with a sulfonamide group and a pyridine moiety which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The sulfonamide group is known to inhibit carbonic anhydrase enzymes, which play a role in various physiological processes including acid-base balance and fluid secretion. Additionally, the pyridine ring may enhance the compound's lipophilicity, facilitating better membrane penetration and target engagement.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound. A notable study demonstrated that derivatives of similar structural frameworks exhibited significant activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM . The compound's structure suggests potential efficacy against bacterial infections due to its ability to disrupt metabolic pathways.

Anticancer Properties

Research indicates that compounds with similar scaffolds have shown promising anticancer activity. For instance, derivatives were tested against various human tumor cell lines such as KB and HepG2, revealing selective cytotoxicity . The structure-activity relationship (SAR) studies indicated that modifications on the quinazoline core could enhance anticancer potency.

In Vivo Studies

In vivo studies have been conducted to assess the safety and efficacy of related compounds. For example, certain derivatives demonstrated low cytotoxicity in human embryonic kidney cells while maintaining efficacy against cancerous cells . This balance of potency and safety is crucial for therapeutic development.

Case Study 1: Tuberculosis Treatment

A series of novel compounds derived from the quinazoline framework were synthesized and evaluated for their anti-tubercular activity. Among them, some exhibited IC90 values indicating strong potential for further development as anti-TB agents . These findings support the hypothesis that structural modifications can lead to enhanced therapeutic profiles.

Case Study 2: Cancer Cell Lines

In a comparative study involving various cancer cell lines, certain analogs of the compound were shown to inhibit cell proliferation effectively. The most active compounds were selected for further analysis based on their IC50 values and selectivity indices . This highlights the potential application of this compound in targeted cancer therapies.

Data Tables

Activity Type IC50 (μM) Target Organism/Cell Line Notes
Antitubercular1.35 - 2.18Mycobacterium tuberculosisSignificant activity observed
Anticancer (HepG2)VariesHepG2 (Liver cancer)Selective cytotoxicity
Anticancer (KB)VariesKB (Oral cancer)Promising results

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Heterocyclic Modifications

  • Non-Methylated Analog: describes a related compound lacking the 1,3-dimethyl groups.
  • Triazolyl-Oxadiazine-Thione Derivatives : Patel et al. (2009) synthesized compounds with a triazolyl-oxadiazine-thione core instead of quinazoline-dione. These exhibit similar sulfonamide groups but differ in heterocyclic architecture, leading to distinct electronic profiles and bioactivity .
Table 1: Core Heterocycle Comparisons
Compound Class Core Structure Key Substituents Potential Impact on Bioactivity
Quinazoline-dione sulfonamide 1,2,3,4-Tetrahydroquinazoline 1,3-dimethyl, dioxo, sulfonamide Enhanced metabolic stability
Triazolyl-oxadiazine-thione Oxadiazine-thione Triazolyl, sulfonamide Variable kinase inhibition
Chromen-sulfonamide () Chromen-4-one Fluorophenyl, pyrazolo-pyrimidine Anticancer activity via kinase inhibition

Substituent Variations

  • Sulfonamide Linkages : The pyridin-3-yloxy-phenyl group in the target compound differs from sulfathiazole derivatives (e.g., N-(2-thiazolyl)-benzenesulfonamide in ), which use thiazole rings. This variation influences solubility and target selectivity .
  • Coumarin-Pyrimidine Hybrids : Compounds like those in incorporate coumarin and pyrimidine moieties, enhancing fluorescence properties but diverging in mechanism compared to quinazoline-dione systems .

Physical Properties

  • Melting Point: The dimethyl groups likely increase melting point compared to non-methylated analogs (e.g., ’s compound melts at 243–245°C without methyl substituents) .
  • Solubility : Enhanced lipophilicity from methyl groups may reduce aqueous solubility relative to polar derivatives like Isorhamnetin-3-O glycoside () .

Bioactivity and Mechanism of Action

Bioactivity Clustering

demonstrates that structurally similar compounds cluster by bioactivity.

Target Interactions

  • Kinase Binding : The dioxo moiety may mimic ATP’s phosphate groups, enabling competitive inhibition—a mechanism shared with imidazo-pyridine derivatives () .
  • Antimicrobial Potential: Sulfonamide derivatives in exhibit antimicrobial effects, but the pyridin-3-yloxy group in the target compound may redirect activity toward eukaryotic targets .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step protocols, typically starting with the quinazoline-dione core. Key steps include:

  • Sulfonamide coupling : Reacting the quinazoline intermediate with 4-(pyridin-3-yloxy)aniline under nucleophilic substitution conditions.
  • Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility and reaction efficiency.
  • Temperature control : Maintain temperatures between 80–100°C to balance reaction rate and byproduct formation .
    Optimization requires monitoring via TLC or HPLC. Purity is confirmed through recrystallization or column chromatography .

Q. What analytical techniques are critical for structural characterization?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions and hydrogen bonding patterns (e.g., pyridinyloxy group at ~δ 7.5–8.5 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ peak at ~500–550 m/z range) and fragmentation patterns .
  • X-ray crystallography : Resolves 3D conformation, including planarity of the quinazoline ring and sulfonamide geometry .

Q. How does the compound’s solubility affect experimental design?

The compound is sparingly soluble in aqueous buffers but dissolves in DMSO or DMF. For biological assays:

  • Prepare stock solutions in DMSO (<1% final concentration) to avoid cellular toxicity.
  • Use surfactants (e.g., Tween-80) for in vivo studies to enhance bioavailability .

Advanced Research Questions

Q. What strategies address contradictions in biological activity data across studies?

Discrepancies may arise from:

  • Assay variability : Standardize protocols (e.g., ATP-based viability assays vs. apoptosis markers) .
  • Metabolic instability : Perform stability studies in liver microsomes to identify labile groups (e.g., pyridinyloxy hydrolysis) .
  • Off-target effects : Use CRISPR/Cas9 gene-edited cell lines to validate target specificity .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

Key modifications for SAR:

  • Pyridinyloxy substituents : Replace with bulkier aryl groups (e.g., naphthyl) to enhance hydrophobic interactions .
  • Sulfonamide group : Introduce electron-withdrawing substituents (e.g., CF3_3) to improve metabolic stability .
  • Quinazoline core : Fluorination at position 6 may increase membrane permeability .
    Validate changes using molecular docking (e.g., AutoDock Vina) and in vitro IC50_{50} assays .

Q. What in vitro and in vivo models are suitable for evaluating pharmacological mechanisms?

  • In vitro : Use cancer cell lines (e.g., HCT-116, MCF-7) for antiproliferative assays. Pair with Western blotting to assess apoptosis markers (e.g., caspase-3 cleavage) .
  • In vivo : Xenograft models (e.g., nude mice with HT-29 tumors) to study pharmacokinetics (Cmax_\text{max}, AUC) and dose-response relationships .

Q. How can computational methods predict off-target interactions?

  • Pharmacophore modeling : Map electrostatic/hydrophobic features to screen against databases (e.g., ChEMBL) .
  • Machine learning : Train models on kinase inhibition data to predict selectivity (e.g., against EGFR or VEGFR2) .
    Cross-validate predictions with kinase profiling panels .

Methodological Considerations

  • Data reproducibility : Validate findings across ≥3 independent replicates and report statistical significance (p < 0.05, ANOVA with Tukey’s post hoc) .
  • Crystallographic data : Deposit in the Cambridge Structural Database (CSD) for peer validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.